![molecular formula C14H16F6OSi B14247741 Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane CAS No. 247912-50-1](/img/structure/B14247741.png)
Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane is a chemical compound with the molecular formula C₁₄H₁₆F₆OSi It is known for its unique structure, which includes a trifluoromethyl group and a phenyl group attached to a butenyl chain, further bonded to a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane typically involves the reaction of 1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
C6H5C(CF3)CH(CF3)CH=CH2+ClSi(CH3)3→C6H5C(CF3)CH(CF3)CH(OSi(CH3)3)CH3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilane group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a halide can yield a halogenated derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Incorporated into polymers and other materials to impart unique properties such as hydrophobicity or thermal stability.
Medicinal Chemistry: Explored for its potential in drug development due to its unique structural features.
Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl group can participate in π-π interactions, while the silane group can form bonds with other silicon-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(trifluoromethyl)silane: Similar in structure but lacks the phenyl group.
1,1,1-Trifluoro-2-phenyl-2-(trifluoromethyl)ethanol: Similar but with a hydroxyl group instead of the silane group.
Phenyl trifluoromethyl ketone: Contains a ketone group instead of the silane group.
Uniqueness
Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane is unique due to its combination of trifluoromethyl, phenyl, and silane groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific interactions with other molecules or materials.
Eigenschaften
CAS-Nummer |
247912-50-1 |
|---|---|
Molekularformel |
C14H16F6OSi |
Molekulargewicht |
342.35 g/mol |
IUPAC-Name |
trimethyl-[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxysilane |
InChI |
InChI=1S/C14H16F6OSi/c1-22(2,3)21-12(13(15,16)17,14(18,19)20)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
UQARFGKOJPWNCX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C=CC1=CC=CC=C1)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


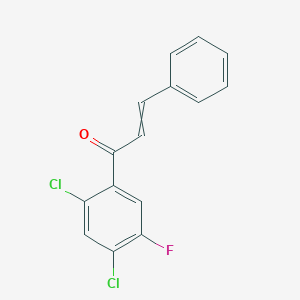
![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
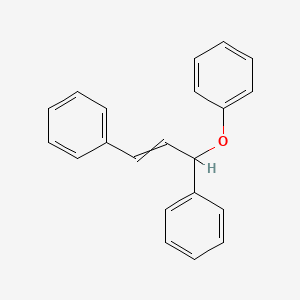
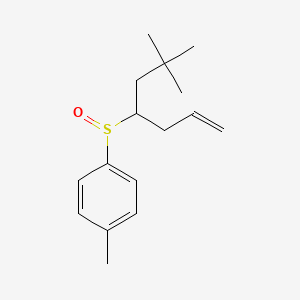
![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
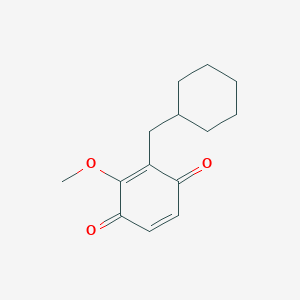
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)
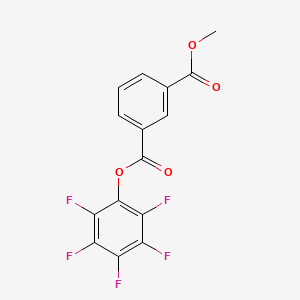
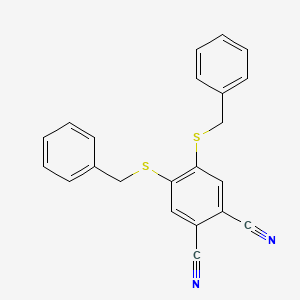
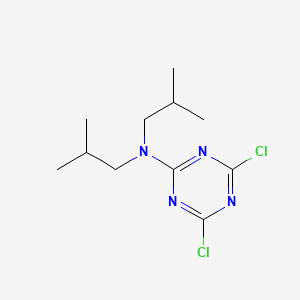


![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
